molecular formula C14H15BrN2O3 B14773478 Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate

Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14773478
M. Wt: 339.18 g/mol
InChI Key: NEISPEROXUIDMW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a bromine atom, a phenoxymethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of 1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The exact pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Ethyl 4-bromo-1-methyl-3-(methoxymethyl)-1H-pyrazole-5-carboxylate
  • Ethyl 4-bromo-1-methyl-3-(chloromethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the phenoxymethyl group, which can impart specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

ethyl 4-bromo-2-methyl-5-(phenoxymethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H15BrN2O3/c1-3-19-14(18)13-12(15)11(16-17(13)2)9-20-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

NEISPEROXUIDMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)COC2=CC=CC=C2)Br

Origin of Product

United States

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